Gliclazide Impurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gliclazide Impurity D is a chemical compound that is commonly used in the pharmaceutical industry for the production of Gliclazide, a medication used to treat type 2 diabetes . This impurity is a byproduct of the synthesis of Gliclazide and is usually produced in small quantities during the manufacturing process .

Synthesis Analysis

The synthesis of Gliclazide involves reacting p-Toluenesulfonylurea as raw material with hydrazine hydrate to obtain compound IV by condensation. Then, compound IV reacts with 1,2 -cyclopentane dicarboxylic anhydride to obtain compound II. Finally, reducing compound II yields Gliclazide .Molecular Structure Analysis

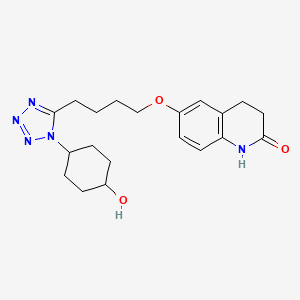

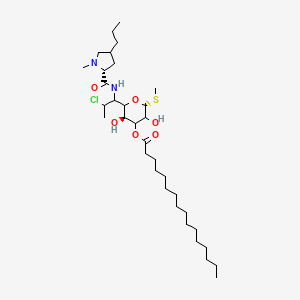

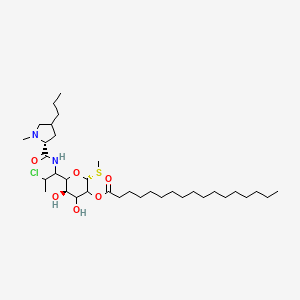

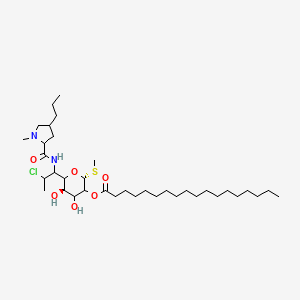

The molecular formula of Gliclazide Impurity D is C15H20N2O3S . The InChI representation is InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) .科学研究应用

Stability-Indicating UPLC Method Development

Gliclazide Impurity D is used in the development of a stability-indicating, accurate, simple, and fast Ultra-Performance Liquid Chromatography (UPLC) method . This method is used for the determination of gliclazide and its three potential impurities quantitatively .

Pharmaceutical Dosage Forms

Gliclazide Impurity D is found in pharmaceutical dosage forms of gliclazide . The primary objective for developing a stability-indicating UPLC method was the detection and determination of the impurities in gliclazide pharmaceutical dosage forms .

Separation of Potential Impurities

The developed UPLC method can separate all three potential impurities (Imp-A, Imp-C, and Imp-F) along with Gliclazide Impurity D .

Analysis of Forced Degradation Products

The stability-indicating characteristic of the developed method was proved by analyzing forced degradation products of the sample .

Validation of UPLC Method

The developed UPLC method was validated as per the guidelines of the International Conference on Harmonization in terms of system suitability, precision, accuracy, specificity, sensitivity, linearity, and robustness .

Biopharmaceutics Characteristics

Gliclazide Impurity D is considered in the discussion of the biowaiver of immediate and extended release tablets . The biowaiver is the evaluation of how favorable the biopharmaceutics characteristics are in order to obtain a waiver from the relative bioavailability/bioequivalence (RB/BE) studies to register new medicines .

作用机制

Target of Action

Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.

Mode of Action

Gliclazide Impurity D binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .

Biochemical Pathways

The binding of Gliclazide Impurity D to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary result of the action of Gliclazide Impurity D is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .

Action Environment

The action of Gliclazide Impurity D, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially Gliclazide Impurity D .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gliclazide Impurity D involves the conversion of 4-methyl-3-(trifluoromethyl)aniline to 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide, followed by the reaction of 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide with methyl chloroacetate to yield Gliclazide Impurity D.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "formaldehyde", "hydrogen peroxide", "methylamine", "methyl chloroacetate" ], "Reaction": [ "Step 1: 4-methyl-3-(trifluoromethyl)aniline is reacted with formaldehyde and hydrogen peroxide to form 4-methyl-3-(trifluoromethyl)phenylformamide.", "Step 2: 4-methyl-3-(trifluoromethyl)phenylformamide is reacted with methylamine to form 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide.", "Step 3: 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide is reacted with methyl chloroacetate in the presence of a base to yield Gliclazide Impurity D." ] } | |

CAS 编号 |

1136426-19-1 |

分子式 |

C15H20N2O3S |

分子量 |

308.40 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

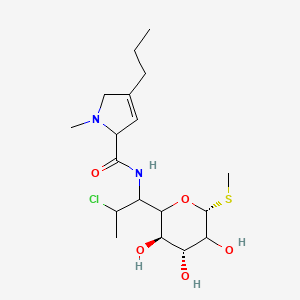

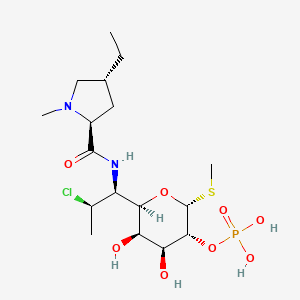

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)